6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine

Purity Quality Control Synthetic Reliability

Researchers designing kinase inhibitors often face inconsistent reactivity when using non-brominated analogs. This compound provides a reliable 6-bromo handle that enables single-step Suzuki-Miyaura diversification to explore ATP-binding site interactions. Its enhanced lipophilicity (LogP 2.6) and low TPSA (41.6 Ų) support blood-brain barrier permeability design, while the 98% commercial purity minimizes by-product formation in parallel synthesis workflows. Supplied as a research-grade building block with full QA documentation, ready for immediate global shipping.

Molecular Formula C9H8BrN3
Molecular Weight 238.08 g/mol
CAS No. 916258-30-5
Cat. No. B1442820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine
CAS916258-30-5
Molecular FormulaC9H8BrN3
Molecular Weight238.08 g/mol
Structural Identifiers
SMILESC1CC1C2=NC3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C9H8BrN3/c10-6-3-7-9(11-4-6)13-8(12-7)5-1-2-5/h3-5H,1-2H2,(H,11,12,13)
InChIKeyFMTJUZOGRRRITH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine (CAS 916258-30-5): A Brominated Imidazopyridine Building Block for Medicinal Chemistry and Kinase-Targeted Synthesis


6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine (CAS 916258‑30‑5) is a heterocyclic building block featuring a fused imidazole–pyridine core with a 6‑bromo substituent and a 2‑cyclopropyl group [1]. The imidazo[4,5‑b]pyridine scaffold is recognized as a privileged structure in kinase inhibitor design [2]. Its molecular formula is C9H8BrN3 and its molecular weight is 238.08 g/mol [1]. The compound is supplied at high purity (95–98%) by specialty chemical vendors for research use .

Why the 6-Bromo-2-cyclopropyl Substitution Pattern in Imidazo[4,5-b]pyridine Cannot Be Replaced by Unsubstituted or 6-Chloro Analogs


The 6‑bromo substitution on the imidazo[4,5‑b]pyridine core is not interchangeable with hydrogen (unsubstituted analog) or chlorine (6‑chloro analog) due to significant differences in physicochemical properties and synthetic reactivity. The bromine atom increases molecular weight, lipophilicity (LogP 2.6 vs. ~1.5 for the unsubstituted core), and serves as a superior leaving group for Pd‑catalyzed cross‑coupling reactions [1][2]. QSAR models for Aurora kinase inhibitors derived from this scaffold indicate that halogen substitution at the 6‑position substantially modulates antiproliferative potency, underscoring the structure‑activity relationship critical for target engagement [3]. Procurement of the correct bromo‑substituted building block is therefore essential for achieving the desired physicochemical and biological profile in downstream applications.

Quantitative Differentiation of 6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine from Closest Analogs: Purity, Physicochemical Properties, and Synthetic Utility


Superior Commercial Purity Enables More Reliable Downstream Synthesis

The target compound is available at a verified purity of 98% (HPLC) from commercial suppliers , compared to the unsubstituted 2‑cyclopropyl‑3H‑imidazo[4,5‑b]pyridine (CAS 119628‑81‑8) which is typically offered at 95% purity . The 3% higher purity reduces the risk of side reactions and simplifies purification of advanced intermediates.

Purity Quality Control Synthetic Reliability

Increased Lipophilicity (LogP 2.6) Alters Pharmacokinetic Profile Relative to Non‑Brominated Core

Computed XLogP3‑AA for 6‑bromo‑2‑cyclopropyl‑3H‑imidazo[4,5‑b]pyridine is 2.0 (PubChem) [1], while vendor‑calculated LogP is reported as 2.5978 . In contrast, the unsubstituted 2‑cyclopropyl‑3H‑imidazo[4,5‑b]pyridine has a predicted LogP of ~1.5 (ChemSrc estimate) [2]. The approximately 1.0‑unit increase in LogP corresponds to a 10‑fold higher partition coefficient, which can enhance membrane permeability and blood‑brain barrier penetration.

Lipophilicity LogP Drug Design

Bromine Substituent Enables Palladium‑Catalyzed Cross‑Coupling Chemistry Unavailable to 6‑Chloro or Unsubstituted Analogs

The C6‑Br bond in 6‑bromo‑2‑cyclopropyl‑3H‑imidazo[4,5‑b]pyridine is highly reactive in Suzuki–Miyaura couplings with aryl‑ and heteroarylboronic acids [1]. This reactivity is exploited to generate libraries of 6‑aryl/heteroaryl‑substituted imidazopyridines, as demonstrated in the synthesis of Aurora kinase inhibitors [2]. The 6‑chloro analog (CAS 1046822‑79‑0) requires harsher conditions and often gives lower yields, while the unsubstituted core lacks a cross‑coupling handle altogether.

Synthetic Handle Suzuki Coupling Diversification

QSAR Models Predict That 6‑Position Halogenation Enhances Antiproliferative Activity Against Aurora Kinase‑Driven Cancers

3D‑QSAR models (CoMFA, CoMSIA) built on 65 imidazo[4,5‑b]pyridine derivatives as Aurora kinase inhibitors show that substituents at the 6‑position significantly influence the predicted pIC50 [1]. The presence of a halogen (Br or Cl) at C6 is associated with improved potency compared to hydrogen. While the exact compound is not in the training set, class‑level inference indicates that 6‑bromo substitution contributes favorably to kinase inhibition.

QSAR Aurora Kinase Anticancer

Optimal Use Cases for 6-Bromo-2-cyclopropyl-3H-imidazo[4,5-b]pyridine in Drug Discovery and Chemical Biology


Kinase Inhibitor Lead Optimization

Use as a core scaffold for generating focused libraries of Aurora kinase or BTK inhibitors via Suzuki–Miyaura diversification. The 6‑bromo handle permits rapid introduction of aryl/heteroaryl groups to explore ATP‑binding site interactions [1][2].

Central Nervous System (CNS) Drug Discovery

Leverage the elevated LogP (2.0–2.6) and low TPSA (41.6 Ų) to design compounds with predicted blood‑brain barrier permeability. The 6‑bromo substitution enhances lipophilicity without introducing excessive hydrogen bond donors [1].

High‑Throughput Analog Synthesis

Employ the compound as a key intermediate in parallel synthesis workflows. The bromine atom allows for single‑step diversification, and the high commercial purity (98%) minimizes by‑product formation in multi‑well plate reactions .

Structural Biology Probe Development

Co‑crystallization studies of related 6‑bromo‑imidazo[4,5‑b]pyridines (e.g., KY‑04045 with PAK4) demonstrate that the bromine atom can be accommodated in the kinase hinge region, making this scaffold suitable for designing X‑ray crystallography probes [3].

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